

An In-depth Technical Guide to 4-Thioureidobenzoic Acid (CAS 7366-56-5)

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Compound of Interest

Compound Name: 4-Thioureidobenzoic acid

Cat. No.: B1300826

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Abstract

4-Thioureidobenzoic acid (CAS: 7366-56-5), a derivative of benzoic acid containing a thiourea moiety, represents a core structure of significant interest in medicinal chemistry and drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of **4-Thioureidobenzoic acid**, including its physicochemical properties, synthesis, and a detailed exploration of the biological activities of its derivatives, with a focus on their potential as antimicrobial and anticancer agents. This document also includes detailed experimental protocols for key biological assays and visual representations of relevant workflows and potential signaling pathways to aid researchers in their exploration of this promising compound.

Physicochemical Properties

4-Thioureidobenzoic acid, also known as (4-carboxyphenyl)thiourea, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	7366-56-5	[1][2][3]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S	[1]
Molecular Weight	196.23 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	255 °C	[1]
Boiling Point (Predicted)	394.3 ± 44.0 °C	[1]
Density (Predicted)	1.508 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.04 ± 0.10	[1]
Storage Temperature	2-8°C (protect from light)	[1]

Synthesis

A common and efficient method for the synthesis of **4-Thioureidobenzoic acid** involves the reaction of 4-aminobenzoic acid with a thiocyanate salt in the presence of an acid, followed by hydrolysis. A detailed experimental protocol is provided in the "Experimental Protocols" section.

Biological Activities and Potential Applications

While specific biological activity data for **4-Thioureidobenzoic acid** is limited in publicly available literature, its core structure is a key pharmacophore in a multitude of derivatives exhibiting significant biological effects. The primary areas of investigation for thioureidobenzoic acid derivatives include their antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.[2][4] Studies on various derivatives of 2-(phenoxyethyl)benzoic acid thioureaides have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][5][6] The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC values for some thioureaide derivatives have been reported to range

from 15.6 µg/mL to over 1000 µg/mL, indicating a wide range of potency depending on the specific substitutions on the core structure.^[5]

Anticancer Activity

The thiourea scaffold is a prominent feature in many compounds with demonstrated anticancer properties.^{[4][7][8]} Derivatives of thiourea have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.^[1] The cytotoxic effects are typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For some thiourea derivatives, IC₅₀ values in the low micromolar range have been reported.^{[1][9][10][11]}

Enzyme Inhibition

One of the potential mechanisms of action for the biological activities of thioureido derivatives is through enzyme inhibition. Carbonic anhydrases (CAs) have been identified as a potential target for some benzoylthioureido phenyl derivatives.^{[12][13][14][15][16]} These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. However, it has been noted that a carboxylic acid group, such as the one present in **4-Thioureidobenzoic acid**, may not serve as an effective zinc-binding group for CA inhibition. Further investigation is required to determine the specific enzyme inhibitory profile of **4-Thioureidobenzoic acid** and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Thioureidobenzoic acid** and for key biological assays to evaluate its potential antimicrobial and anticancer activities.

Synthesis of 4-Thioureidobenzoic Acid

This protocol is adapted from established methods for the synthesis of thiourea derivatives from primary amines.

Materials:

- 4-Aminobenzoic acid
- Ammonium thiocyanate (or Potassium thiocyanate)

- Hydrochloric acid (concentrated)
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add an equimolar amount of ammonium thiocyanate to the solution.
- Slowly add concentrated hydrochloric acid dropwise to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **4-Thioureidobenzoic acid**.
- Dry the purified product under vacuum.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **4-Thioureidobenzoic acid**
- Bacterial and/or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Positive control antibiotic/antifungal agent
- Negative control (broth with inoculum only)
- Sterility control (broth only)

Procedure:

- Prepare a stock solution of **4-Thioureidobenzoic acid** in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium to the highest concentration to be tested.
- In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
- Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and further dilute it in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in

each well.

- Add the standardized inoculum to each well containing the diluted compound.
- Include positive control wells with a known antimicrobial agent and negative control wells with only the inoculum and broth. Also, include a sterility control well with only broth.
- Incubate the plates at the appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
- After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.^{[7][9][10][11]}

Materials:

- **4-Thioureidobenzoic acid**
- Cancer cell line(s) of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Sterile 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well spectrophotometer (ELISA reader)

Procedure:

- Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare serial dilutions of **4-Thioureidobenzoic acid** in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells (cells with medium only) and blank wells (medium only).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Carbonic Anhydrase Inhibition Assay

This is a spectrophotometric assay to determine the inhibitory activity of a compound against carbonic anhydrase.^{[12][13][14][15][16]}

Materials:

- **4-Thioureidobenzoic acid**
- Carbonic anhydrase (e.g., bovine erythrocyte CA)
- p-Nitrophenyl acetate (pNPA) as the substrate
- Tris-HCl buffer (pH 7.4)

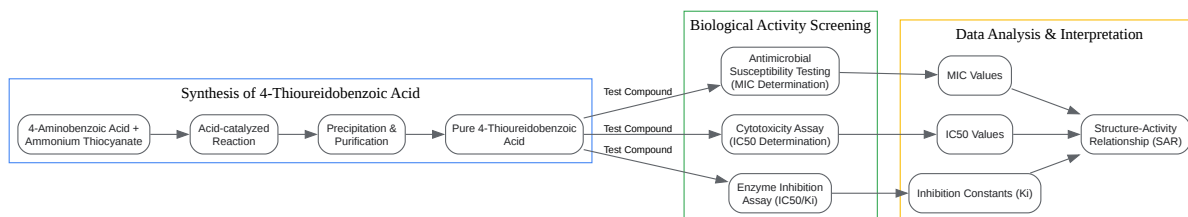
- 96-well microtiter plate
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **4-Thioureidobenzoic acid** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase enzyme solution, and different concentrations of the test compound. Include a control well with the enzyme but no inhibitor.
- Pre-incubate the plate at room temperature for a short period to allow for any interaction between the enzyme and the inhibitor.
- Initiate the reaction by adding the substrate (pNPA) solution to all wells.
- Immediately measure the change in absorbance at 405 nm over time. The hydrolysis of pNPA by carbonic anhydrase produces p-nitrophenol, which has a yellow color.
- The rate of the reaction is determined from the slope of the absorbance versus time plot.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ or K_i value can then be determined from a dose-response curve.

Visualizations

Experimental Workflows and Logical Relationships

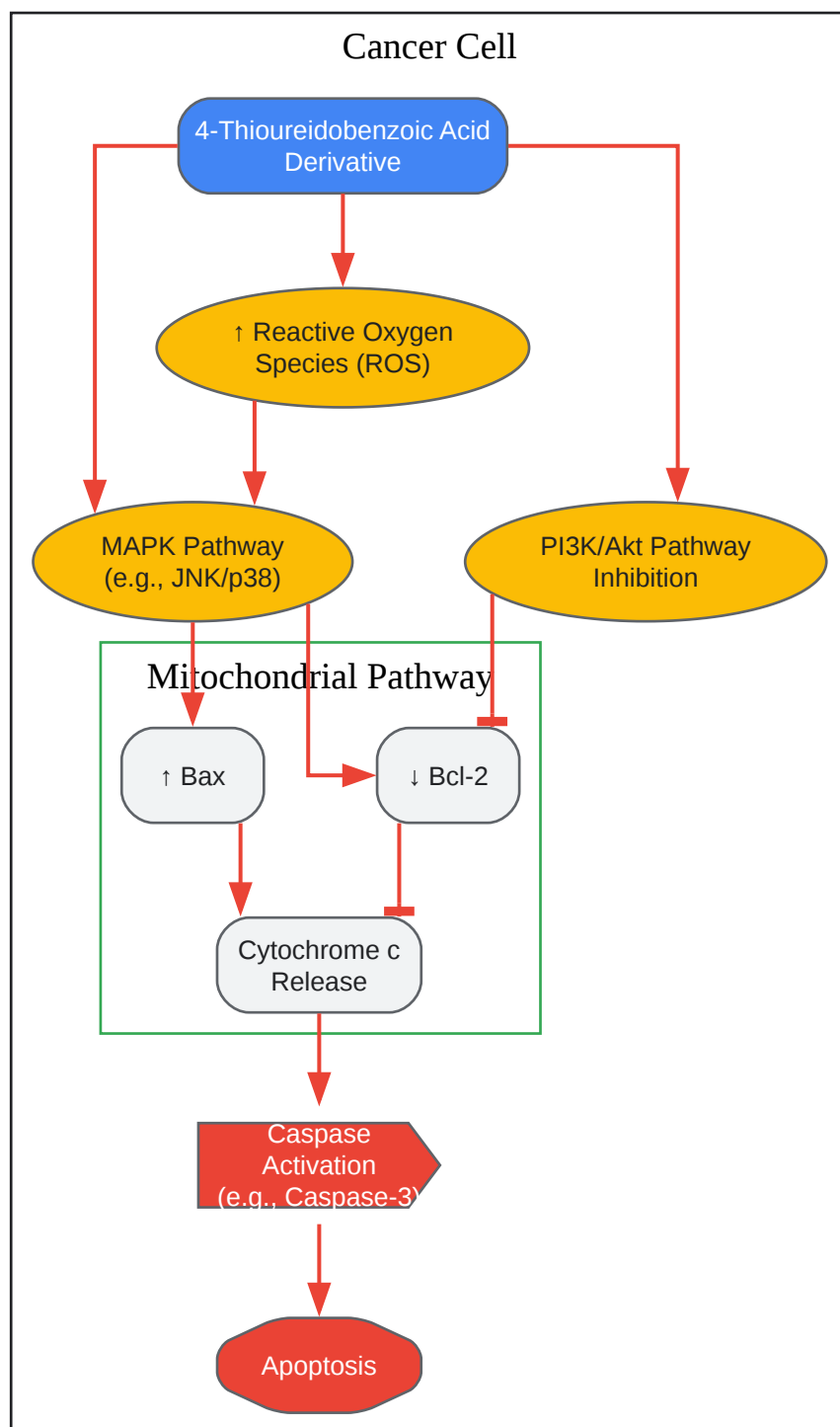


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Caption: A generalized workflow for the synthesis and biological evaluation of **4-Thioureidobenzoic acid**.

Hypothesized Signaling Pathway for Anticancer Activity of Thiourea Derivatives

Based on the known mechanisms of action for various anticancer thiourea derivatives, a potential signaling pathway leading to apoptosis is proposed. It is important to note that this is a generalized pathway and the specific molecular targets of **4-Thioureidobenzoic acid** may vary.^{[1][4][7][8][17]}



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Caption: A hypothesized signaling pathway for the induction of apoptosis by thiourea derivatives.

Conclusion

4-Thioureidobenzoic acid is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on the parent compound is sparse, the extensive research on its derivatives highlights the promise of this chemical class. The demonstrated antimicrobial and anticancer activities of various thioureidobenzoic acid analogs warrant further investigation into the specific properties and mechanisms of action of the core compound. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research in this exciting area of drug discovery. Further studies focusing on the synthesis of a focused library of **4-Thioureidobenzoic acid** derivatives and their systematic biological evaluation are crucial to unlock their full therapeutic potential.

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